The compound [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is an organic molecule that falls within the category of heterocyclic compounds, specifically pyrimidines. This compound features a thieno-pyrimidine core structure, which is notable for its potential biological activity and applications in medicinal chemistry. The presence of a chlorophenyl group and an acetonitrile moiety enhances its chemical diversity and functional properties.
This compound can be synthesized through various chemical reactions involving thieno-pyrimidine derivatives. The specific synthesis pathways and their efficiencies can vary based on the starting materials and conditions used.
The synthesis of [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile can be achieved through several methods, typically involving the condensation of appropriate starting materials. A common approach includes:
This method provides a moderate yield of the target compound, with reaction times varying from several hours to overnight depending on the specific conditions employed.
The molecular structure of [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile can be described as follows:
Clc1ccc(cc1)C(=O)c2ncnc(SC2=O)=N2
InChI=1S/C12H8ClN3OS/c13-8-4-2-1-3-7(8)10(14)11(15)9(16)6-5-12(17)18/h1-6H,14H2
The compound is capable of undergoing various chemical reactions due to its functional groups:
These reactions are critical in medicinal chemistry for developing derivatives with improved efficacy or selectivity.
The mechanism of action for compounds like [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile often involves interactions at specific biological targets:
Data from pharmacological studies would provide insights into its specific mechanism and therapeutic potential.
Relevant analyses such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming structural integrity and purity.
[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile has potential applications in:
Continued research into this compound could yield valuable insights into its efficacy and applications across multiple scientific fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2